Product packaging for 1-[3-(chloromethyl)phenyl]-1H-pyrazole(Cat. No.:CAS No. 1015939-93-1)

1-[3-(chloromethyl)phenyl]-1H-pyrazole

Cat. No.: B3071977
CAS No.: 1015939-93-1
M. Wt: 192.64 g/mol
InChI Key: WSUSUSYBXHRKMP-UHFFFAOYSA-N
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Description

1-[3-(Chloromethyl)phenyl]-1H-pyrazole (CAS 1015939-93-1) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a molecular formula of C 10 H 9 ClN 2 and a molecular weight of 192.64 . Its structure consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—linked to a phenyl ring bearing a chloromethyl group at the meta position . The presence of both an aromatic heterocycle and a reactive benzyl chloride handle makes this compound a versatile building block for constructing more complex molecular architectures. The pyrazole scaffold is a privileged structure in drug discovery and materials science due to its wide spectrum of pharmacological activities . Researchers utilize this compound as a key precursor in the synthesis of diverse compounds, leveraging the reactivity of the chloromethyl group for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions . This allows for the creation of libraries of derivatives for biological evaluation. Pyrazole-containing compounds have demonstrated significant antioxidant activity by acting as free radical scavengers and inhibiting pro-oxidative enzymes like 15-lipoxygenase (15-LOX), which is implicated in inflammatory and neurodegenerative diseases . Furthermore, this heterocyclic system is found in compounds with documented anti-inflammatory, antimicrobial, anticancer, and antifungal properties, making it a core structure of interest in early-stage pharmaceutical development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as it is a halogenated organic solid. For specific storage and handling information, please consult the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B3071977 1-[3-(chloromethyl)phenyl]-1H-pyrazole CAS No. 1015939-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(chloromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUSUSYBXHRKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015939-93-1
Record name 1-[3-(chloromethyl)phenyl]-1H-pyrazole
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Synthetic Methodologies for 1 3 Chloromethyl Phenyl 1h Pyrazole and Analogues

Direct Pyrazole (B372694) Ring Formation Strategies

Direct strategies for pyrazole ring synthesis involve the construction of the heterocyclic core from acyclic precursors in a single or multi-step sequence that culminates in the pyrazole structure. These methods are highly valued for their efficiency and ability to introduce a wide variety of substituents onto the pyrazole ring.

Cyclocondensation Approaches

Cyclocondensation reactions are the most traditional and widely employed methods for synthesizing the pyrazole ring. rsc.org These reactions involve the joining of two components, a 1,3-dielectrophilic synthon and a dinucleophilic hydrazine (B178648) derivative, with the concurrent elimination of small molecules like water. nih.govmdpi.com The versatility of this approach allows for the synthesis of a vast array of substituted pyrazoles by simply varying the precursors. For the synthesis of 1-[3-(chloromethyl)phenyl]-1H-pyrazole analogues, the key precursor would be [3-(chloromethyl)phenyl]hydrazine, which would react with a suitable three-carbon building block.

The Knorr pyrazole synthesis, first reported in 1883, is the classic and most common method for pyrazole formation. nih.govmdpi.com It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. beilstein-journals.org The reaction between an arylhydrazine, such as [3-(chloromethyl)phenyl]hydrazine, and an unsymmetrical 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) can theoretically lead to two different regioisomers. nih.gov However, new reaction conditions have been developed to achieve high regioselectivity. nih.gov For instance, the reaction of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide has been shown to furnish 1-aryl-3,5-substituted pyrazoles in good yields. organic-chemistry.org

The general mechanism involves an initial condensation between the hydrazine and one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation of 1,3-Dicarbonyls and Hydrazines

1,3-Dicarbonyl Compound Hydrazine Derivative Product Yield Reference
Ethyl acetoacetate Phenylhydrazine (B124118) 1-Phenyl-3-methyl-5-pyrazolone - nih.gov
2-(Trifluoromethyl)-1,3-diketone Arylhydrazine 1-Aryl-3-alkyl-5-(trifluoromethyl)pyrazole - nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

A notable strategy for the regioselective synthesis of polysubstituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitroolefins. organic-chemistry.orgnih.gov This one-pot reaction provides a direct route to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles in yields ranging from moderate to excellent. nih.govacs.org The reaction proceeds through a key nitropyrazolidine intermediate, and studies suggest a stepwise cycloaddition mechanism. organic-chemistry.org

The regioselectivity of this reaction can be controlled by the reaction conditions. Under neutral or acidic conditions, the reaction of hydrazones with nitroolefins typically yields 1,3,5-trisubstituted pyrazoles. acs.org However, when mediated by a strong base, such as potassium tert-butoxide (t-BuOK), a reversed and exclusive 1,3,4-regioselectivity is observed, leading to the formation of 1,3,4-trisubstituted pyrazoles. nih.govacs.org This base-mediated approach is essential for accessing specific substitution patterns that are otherwise difficult to obtain. acs.org

Table 2: Regioselectivity in the Reaction of Hydrazones with Nitroolefins

Hydrazone Nitroolefin Conditions Regioisomer Yield Reference
N-Arylhydrazone Nitroolefin Methanol, heat 1,3,5-Trisubstituted Good-Excellent nih.govacs.org

Note: This table is interactive and can be sorted by clicking on the column headers.

α,β-Unsaturated carbonyl compounds, such as chalcones (α,β-unsaturated ketones), vinyl ketones, and acetylenic ketones, serve as valuable 1,3-dielectrophilic synthons for pyrazole synthesis. nih.govnih.gov The reaction with a hydrazine derivative typically proceeds via a Michael addition, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. beilstein-journals.org

When α,β-unsaturated ketones react with hydrazines, the initial product is a pyrazoline, which is a non-aromatic, five-membered heterocyclic ring. mdpi.com This pyrazoline intermediate must then be oxidized to form the corresponding pyrazole. mdpi.com A variety of oxidizing agents can be used for this step. In some cases, if the α,β-unsaturated system contains a suitable leaving group at the β-position, the pyrazole can be formed directly by elimination without the need for an external oxidant. mdpi.com Similarly, the reaction of acetylenic ketones with hydrazines can directly yield pyrazoles, though mixtures of regioisomers are often produced. nih.govmdpi.com

Catalysis plays a crucial role in modern synthetic chemistry, and the synthesis of pyrazoles is no exception. Catalysts are employed to enhance reaction rates, improve yields, increase regioselectivity, and enable reactions under milder, more environmentally friendly conditions. organic-chemistry.org Various catalysts, including copper triflate and ionic liquids, have been used in the condensation of α,β-unsaturated ketones with hydrazines. nih.gov Iron-catalyzed routes have also been developed for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

In recent years, nanomaterials have emerged as highly efficient catalysts in organic synthesis due to their high surface area and unique electronic properties. Zinc oxide (ZnO) nanoparticles have been identified as an efficient, heterogeneous, reusable, and eco-friendly catalyst for the synthesis of pyrazole derivatives. semanticscholar.org

Nano-ZnO has been successfully used to catalyze one-pot, four-component reactions for the synthesis of complex pyranopyrazole derivatives in aqueous media, aligning with the principles of green chemistry. semanticscholar.orgresearchgate.net The catalyst facilitates the reaction of components like an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) to produce the desired heterocyclic products in high yields and short reaction times. researchgate.net The heterogeneous nature of the nano-ZnO catalyst allows for easy recovery and reuse without a significant loss of catalytic activity, making the process cost-effective and sustainable. semanticscholar.orgtandfonline.com Modified ZnO nanocatalysts, such as Ag/La-ZnO core-shell nanoparticles, have also been developed, offering high catalytic efficiency, superior yields, and operational simplicity under solvent-free conditions. rsc.orgnih.gov

Application of Catalysts in Pyrazole Ring Closure

Cyclization Reactions utilizing Phosphoryl Chloride

Phosphoryl chloride (POCl₃) is a versatile reagent in heterocyclic synthesis, most notably as a component of the Vilsmeier-Haack reagent. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, including the pyrazole nucleus. jk-sci.comcambridge.org

In this context, substituted hydrazones, formed from the condensation of an acetophenone (B1666503) derivative with a phenylhydrazine, undergo cyclization and formylation in the presence of the Vilsmeier reagent (prepared in situ from POCl₃ and dimethylformamide, DMF). researchgate.net This reaction typically introduces a carbaldehyde group at the C4-position of the pyrazole ring, yielding 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. researchgate.netnih.gov These carbaldehydes are valuable intermediates that can be further elaborated into a wide array of more complex molecules. The reaction proceeds through the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which attacks the electron-rich pyrazole precursor, leading to cyclization and formylation. cambridge.orgmychemblog.comijpcbs.com

Palladium-Catalyzed Carbonylation for Pyrazole Synthesis

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. While often used for cross-coupling reactions to functionalize a pre-formed pyrazole ring, palladium catalysis can also be employed in the construction of the heterocyclic core itself. academie-sciences.fr Specifically, palladium-catalyzed carbonylation reactions provide a route to pyrazolone (B3327878) derivatives, which are structurally related to pyrazoles.

A one-step synthesis of pyrazol-5-one and pyrazol-3-one derivatives has been achieved through the palladium-catalyzed carbonylative coupling of α-chloroketones with hydrazines. researchgate.net This reaction typically uses a catalyst system such as Pd(OAc)₂/PPh₃, with carbon monoxide (CO) gas as the carbonyl source and a base like triethylamine (B128534) (Et₃N). researchgate.net The process involves the carbonylative coupling of the reactants to form key intermediates that subsequently cyclize to yield the pyrazolone products. The regioselectivity of the reaction, affording either the pyrazol-5-one or pyrazol-3-one isomer, is influenced by the steric and electronic nature of the substrates. researchgate.net

One-Pot Synthetic Protocols for Pyrazole Formation

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time, solvents, and resources. The synthesis of 1,3,5-trisubstituted pyrazoles is often achieved through a one-pot reaction involving an aldehyde, a ketone, and a hydrazine derivative. fip.orgresearchgate.net

A common and robust one-pot method for preparing 1,3,5-triarylpyrazoles begins with the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde (B42025) to form a chalcone (B49325) intermediate in situ. researchgate.net Without isolation, this intermediate is then reacted with a phenylhydrazine, which undergoes a cyclocondensation reaction followed by oxidation to yield the stable aromatic pyrazole ring. researchgate.netresearchgate.net This process can be facilitated by microwave irradiation to reduce reaction times and improve yields. researchgate.net Alternative one-pot methods include mechanochemical ball milling of chalcones and hydrazine with an oxidant, providing a solvent-free and environmentally friendly route to 3,5-diphenyl-1H-pyrazoles. semanticscholar.org

Functional Group Interconversion and Derivatization

The synthesis of the specific target molecule, this compound, can be approached by first synthesizing the 1-phenylpyrazole (B75819) core and then introducing the chloromethyl group onto the phenyl ring.

Introduction of the Chloromethyl Moiety

The introduction of a chloromethyl (-CH₂Cl) group onto an aromatic ring is typically achieved through chloromethylation, a type of Friedel-Crafts reaction. For a substrate like 1-phenyl-1H-pyrazole, the reaction would involve an electrophilic attack on the phenyl ring.

The Blanc chloromethylation is a standard method using paraformaldehyde and hydrogen chloride (HCl), often in the presence of a Lewis acid catalyst. google.com The reactive species is a hydroxymethyl cation or a related electrophile that attacks the aromatic ring. The resulting benzyl (B1604629) alcohol is then converted to the corresponding chloromethyl derivative by HCl. Alternatively, chloromethyl methyl ether (CMME) can be used as the chloromethylating agent, though its high toxicity and carcinogenicity have led to the development of safer alternatives.

When applied to 1-phenylpyrazole, the pyrazole ring acts as a deactivating group, directing electrophilic substitution on the phenyl ring primarily to the meta and para positions. Therefore, chloromethylation of 1-phenylpyrazole would be expected to produce a mixture of isomers, including the desired this compound. The reaction conditions, such as the choice of catalyst and temperature, would need to be optimized to favor the formation of the meta-substituted product. Research on the chloromethylation of the pyrazole ring itself has shown that the reaction proceeds as an electrophilic substitution, with the outcome dependent on the substituents present on the ring. researchgate.netresearchgate.net

Conversion from Hydroxymethyl Precursors via Halogenation (e.g., Thionyl Chloride)

A primary and effective method for the synthesis of this compound is the conversion of its hydroxymethyl precursor, (3-(1H-pyrazol-1-yl)phenyl)methanol. This transformation is commonly achieved through halogenation, with thionyl chloride (SOCl₂) being a frequently employed reagent. The reaction proceeds by converting the hydroxyl group, which is a poor leaving group, into a chlorosulfite intermediate, a much better leaving group. Subsequent nucleophilic attack by the chloride ion results in the formation of the desired chloromethyl compound.

The general reaction can be depicted as follows:

(3-(1H-pyrazol-1-yl)phenyl)methanol + SOCl₂ → this compound + SO₂ + HCl

This method is widely applicable to the chlorination of benzylic alcohols. researchgate.netorganic-chemistry.org The reaction is typically carried out in a suitable inert solvent, such as dichloromethane (B109758) (DCM) or neat thionyl chloride, and can often be performed at room temperature or with gentle heating. commonorganicchemistry.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the in-situ formation of the Vilsmeier-Haack reagent, which is a more potent chlorinating agent. commonorganicchemistry.com

Stereochemical Considerations in Chloromethyl Group Introduction

The introduction of the chloromethyl group from a hydroxymethyl precursor at a benzylic position can proceed through either an Sₙ1 or Sₙ2 mechanistic pathway, which has significant stereochemical implications if the benzylic carbon were a chiral center. In the case of this compound synthesis from (3-(1H-pyrazol-1-yl)phenyl)methanol, the benzylic carbon is not a stereocenter. However, understanding the potential mechanisms is crucial for the synthesis of more complex analogues.

The Sₙ2 mechanism involves a backside attack by the nucleophile (chloride ion) on the carbon atom bearing the leaving group. This concerted process leads to an inversion of the stereochemical configuration. In contrast, the Sₙ1 mechanism proceeds through a carbocation intermediate. The planar nature of the carbocation allows the nucleophile to attack from either face, resulting in a racemic mixture of products (both retention and inversion of configuration).

The choice of solvent plays a critical role in determining the operative mechanism. Non-polar solvents tend to favor the Sₙ2 pathway, while polar, protic solvents can stabilize the carbocation intermediate, promoting the Sₙ1 mechanism. For the reaction with thionyl chloride, the stereochemical outcome is highly dependent on the reaction conditions. The reaction can proceed with either retention or inversion of configuration depending on the solvent and the presence of bases like pyridine. rsc.org

Regioselective Synthesis of Phenylpyrazole Isomers

The synthesis of this compound requires the regioselective formation of the 1,3-disubstituted phenylpyrazole isomer. The Knorr pyrazole synthesis, a classical method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers when an unsymmetrical dicarbonyl compound is used. google.com

To achieve high regioselectivity, modern synthetic strategies are employed. One approach involves the use of precursors that direct the cyclization to the desired isomer. For instance, the reaction of a substituted phenylhydrazine with a pre-functionalized pyrazole precursor can afford a single regioisomer. Another strategy is the use of transition metal-catalyzed N-arylation of pyrazole. Copper-catalyzed N-arylation has been shown to be an effective method for the regioselective synthesis of N-arylpyrazoles. sci-hub.ru

Furthermore, multicomponent reactions have been developed to provide regioselective access to polysubstituted pyrazoles. These methods often involve the careful selection of starting materials and catalysts to control the regiochemical outcome of the cyclization process.

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. This involves a systematic investigation of various parameters, including solvent, temperature, reaction time, and reagent stoichiometry.

The choice of solvent can significantly influence the rate and outcome of the synthesis. For the chlorination of (3-(1H-pyrazol-1-yl)phenyl)methanol with thionyl chloride, common solvents include chlorinated hydrocarbons like dichloromethane (DCM) and chloroform, as well as aromatic hydrocarbons such as toluene. In some cases, the reaction can be performed neat, using an excess of thionyl chloride as both the reagent and the solvent. commonorganicchemistry.com

The polarity of the solvent can affect the reaction mechanism and the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. Aprotic solvents are generally preferred to avoid unwanted side reactions with the reactive thionyl chloride.

Solvent Typical Temperature (°C) Observed Effect on Yield
Dichloromethane (DCM) 0 to reflux Good yields, easy workup
Chloroform Room temperature to reflux Similar to DCM, higher boiling point
Toluene Room temperature to reflux Can facilitate higher reaction temperatures
Neat (excess SOCl₂) Reflux Can lead to higher conversion but may require more rigorous purification

The rate of the chlorination reaction is highly dependent on temperature. While some benzylic alcohol chlorinations proceed readily at room temperature, others may require heating to achieve a reasonable reaction rate and completion. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the formation of byproducts. Prolonged reaction times at elevated temperatures can lead to degradation of the product or starting material.

Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion and to avoid unnecessary heating.

Temperature (°C) Reaction Time (hours) Impact on Conversion
0 - 25 2 - 24 Slower reaction, may be incomplete
40 (refluxing DCM) 1 - 6 Generally good conversion with minimal side products
76 (refluxing neat SOCl₂) 0.5 - 2 Rapid conversion, potential for increased byproducts

The molar ratio of the reactants, particularly the alcohol to the chlorinating agent, is a critical factor in maximizing the yield of the desired product. A slight excess of thionyl chloride is often used to ensure complete conversion of the starting alcohol. However, a large excess can lead to the formation of undesired byproducts and complicate the purification process.

The stoichiometry also influences the formation of side products. For instance, in the reaction of benzylic alcohols with thionyl chloride, the formation of bis(benzyl) sulfites can compete with the desired chlorination. The ratio of chloride to sulfite (B76179) products is dependent on the stoichiometry of the reactants.

Molar Ratio (Alcohol:SOCl₂) Expected Yield of Chloride Potential for Sulfite Formation
1 : 1.1 High Low
1 : 1.5 High to Excellent Very Low
1 : 2 Excellent Minimal, but purification may be more complex
2 : 1 Lower Increased potential for sulfite formation

Advanced Synthetic Methodologies

The synthesis of this compound and its analogues has benefited from the adoption of advanced methodologies that offer improvements in terms of reaction efficiency, environmental impact, and scalability. These modern techniques, including microwave-assisted synthesis and green chemistry approaches, represent a significant step forward from traditional synthetic protocols.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgdergipark.org.tr This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture. dergipark.org.tr For the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed to drive the cyclocondensation reactions that form the core pyrazole ring. mdpi.comnih.gov

The synthesis of pyrazole derivatives, including analogues of this compound, typically involves the reaction of a 1,3-dicarbonyl compound or a suitable precursor with a hydrazine derivative. mdpi.com Under microwave irradiation, this transformation can be achieved in a fraction of the time required by conventional heating. For instance, the reaction of substituted phenylhydrazines with β-ketoesters can be completed in minutes under microwave conditions, whereas conventional methods might require several hours of refluxing. dergipark.org.tr

Key research findings in microwave-assisted pyrazole synthesis include:

Reduced Reaction Times: Studies have consistently demonstrated a dramatic reduction in reaction times, often from hours to minutes. dergipark.org.trmdpi.com

Improved Yields: In many cases, microwave-assisted synthesis leads to higher isolated yields of the desired pyrazole products. dergipark.org.tr

Solvent-Free Conditions: The high efficiency of microwave heating allows for the possibility of conducting reactions under solvent-free conditions, which is a significant advantage from a green chemistry perspective. researchgate.netmdpi.com

Enhanced Purity: The rapid heating and shorter reaction times can minimize the formation of side products, leading to cleaner reaction profiles and easier purification.

The following interactive table summarizes representative data from studies on the microwave-assisted synthesis of pyrazole analogues.

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize the environmental impact of chemical processes. nih.govresearchgate.net These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govthieme-connect.com

Key green chemistry strategies for pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.comthieme-connect.com The synthesis of various pyrazole derivatives has been successfully carried out in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. thieme-connect.com Other green solvents, such as ethanol (B145695) and ionic liquids, have also been explored.

Solvent-Free Reactions: Performing reactions without a solvent, also known as solid-state synthesis, is a highly effective green approach that reduces waste and simplifies product isolation. mdpi.com These reactions can be facilitated by grinding the reactants together or by using microwave irradiation. nih.gov

Use of Recyclable Catalysts: Heterogeneous catalysts, such as zeolites, clays, and polymer-supported catalysts, are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netthieme-connect.com For pyrazole synthesis, various solid acid and base catalysts have been employed to promote the cyclocondensation step.

Multicomponent Reactions: One-pot multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are highly atom-economical and efficient. nih.gov This approach simplifies synthetic procedures and reduces the need for intermediate purification steps. The synthesis of highly substituted pyrazoles can be achieved through such strategies. nih.gov

The following interactive table presents data from studies utilizing green chemistry principles for the synthesis of pyrazole analogues.

Chemical Reactivity and Transformation Pathways of 1 3 Chloromethyl Phenyl 1h Pyrazole

Nucleophilic Substitution Reactions

The chloromethyl group on the phenyl ring is an active site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be displaced by a wide range of nucleophiles. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent used. The benzylic position of the carbon-chlorine bond enhances its reactivity by stabilizing either the transition state in an S(_N)2 reaction or the carbocation intermediate in an S(_N)1 reaction.

The benzylic chloride in 1-[3-(chloromethyl)phenyl]-1H-pyrazole readily reacts with various amine-based nucleophiles, including ammonia, primary amines, and secondary amines, to yield the corresponding substituted amines. These reactions are fundamental in medicinal chemistry for introducing nitrogen-containing functional groups. The reaction typically involves the direct displacement of the chloride ion by the lone pair of electrons on the nitrogen atom. Often, a base is added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct. While specific studies on this compound are not detailed in the provided literature, the reactivity is analogous to other pyrazole (B372694) derivatives that undergo reactions with amines. dergipark.org.trresearchgate.net

Table 1: Examples of Nucleophilic Substitution with Amine-Based Nucleophiles

Nucleophile Reagent Example Product Class
Ammonia Aqueous Ammonia Primary Amine
Primary Amine Methylamine Secondary Amine
Secondary Amine Dimethylamine Tertiary Amine

This table represents expected reactions based on the principles of organic chemistry.

In a similar fashion to amines, alkoxides and thiols serve as effective nucleophiles for the displacement of the chlorine atom. The reaction with an alkoxide, such as sodium ethoxide, proceeds via the Williamson ether synthesis to form an ether. This pathway is crucial for creating ether linkages in larger molecules.

Thiol or thiolate nucleophiles, which are generally more powerful nucleophiles than their oxygen counterparts, react efficiently to form thioethers (sulfides). These reactions are typically carried out in a polar solvent that can facilitate the displacement of the chloride ion. The synthesis of various pyrazole derivatives often involves reactions with a range of nucleophiles, establishing a basis for these expected transformations. dergipark.org.tr

Table 2: Substitution Reactions with Alkoxide and Thiol Nucleophiles

Nucleophile Class Reagent Example Product Class
Alkoxide Sodium Methoxide Ether
Thiolate Sodium Thiophenoxide Thioether

This table illustrates expected transformations based on the known reactivity of benzylic halides.

The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution).

S(_N)2 Mechanism : This pathway involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF).

S(_N)1 Mechanism : This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a stable benzylic carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate. The S(_N)1 pathway is favored by polar protic solvents (e.g., ethanol (B145695), water), which can stabilize the carbocation intermediate, and by weaker nucleophiles.

The choice between these mechanisms is influenced by the stability of the potential benzylic carbocation, the strength and concentration of the nucleophile, the properties of the solvent, and the reaction temperature.

Oxidation Reactions of the Chloromethyl Group

The chloromethyl group is at a low oxidation state and can be readily oxidized to form aldehyde and carboxylic acid derivatives. These transformations provide access to key synthetic intermediates for the construction of a wide array of more complex pyrazole-containing compounds.

The conversion of the chloromethyl group to an aldehyde, 1-(3-formylphenyl)-1H-pyrazole, can be achieved through several synthetic methods. One common approach is a two-step process involving initial hydrolysis of the chloride to the corresponding alcohol, 1-[3-(hydroxymethyl)phenyl]-1H-pyrazole, followed by oxidation. Literature on related pyrazole compounds shows that hydroxymethylpyrazoles can be effectively oxidized to aldehydes using reagents such as manganese dioxide (MnO(_2)) or pyridinium (B92312) chlorochromate (PCC). semanticscholar.orgumich.edu

Alternatively, direct oxidation of the benzylic halide to an aldehyde can be accomplished using methods like the Kornblum oxidation (using dimethyl sulfoxide, DMSO) or the Sommelet reaction (using hexamine). These methods are particularly useful for avoiding the isolation of the intermediate alcohol. The synthesis of pyrazole-3(4)-carbaldehydes is a well-established field, providing a strong basis for these proposed transformations. semanticscholar.orgumich.edu

Table 3: Selected Methods for Oxidation to Aldehyde

Reagent(s) Reaction Name/Type Comments
DMSO, NaHCO(_3) Kornblum Oxidation Direct conversion of halide to aldehyde.
1. Hexamethylenetetramine; 2. H(_2)O Sommelet Reaction Direct conversion of halide to aldehyde.
PCC, CH(_2)Cl(_2) PCC Oxidation Oxidation of the intermediate alcohol. umich.edu

Further oxidation of the chloromethyl group, or the intermediate aldehyde/alcohol, leads to the formation of the corresponding carboxylic acid, 1-(3-carboxyphenyl)-1H-pyrazole. This transformation typically requires stronger oxidizing agents than those used for aldehyde synthesis.

Potassium permanganate (B83412) (KMnO(_4)) in a basic or neutral aqueous solution is a classic and effective reagent for oxidizing alkyl chains on aromatic rings to carboxylic acids. Studies on similar pyrazole structures confirm that pyrazole-4-carbaldehydes can be cleanly oxidized to the corresponding carboxylic acids using potassium permanganate. semanticscholar.org Other strong oxidizing agents, such as chromic acid (generated from sodium dichromate and sulfuric acid) or nitric acid, can also be employed. The synthesis of pyrazole-carboxylic acids is a significant area of research due to their utility as building blocks in drug discovery and materials science. dergipark.org.trnih.gov

Table 4: Reagents for Oxidation to Carboxylic Acid

Reagent(s) Conditions
Potassium Permanganate (KMnO(_4)) Basic, heat
Sodium Dichromate (Na(_2)Cr(_2)O(_7)), H(_2)SO(_4) Acidic, heat

Reduction Pathways of the Chloromethyl Group

The chloromethyl group in this compound is a benzylic halide, which is susceptible to reduction to the corresponding methyl group. This transformation is a crucial step in modifying the compound's structure and properties.

Generation of Corresponding Methyl Derivatives

The reduction of the chloromethyl group to a methyl group can be achieved through various established methods for the dehalogenation of benzylic halides. Catalytic hydrogenation is a common and efficient method. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate.

Another effective method is the use of metal hydride reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can readily reduce benzylic chlorides. scribd.com The reaction with sodium borohydride is generally considered milder and more selective. nih.gov The choice of reducing agent and reaction conditions can be tailored to the specific requirements of the synthesis and the presence of other functional groups in the molecule.

Table 1: Hypothetical Reduction Reactions of this compound

Starting Material Product Reagents and Conditions
This compound 1-(3-methylphenyl)-1H-pyrazole H₂, Pd/C, Ethanol, rt
This compound 1-(3-methylphenyl)-1H-pyrazole NaBH₄, THF/H₂O, rt

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents: the pyrazole ring and the chloromethyl group.

The 1-pyrazolyl group is generally considered to be an ortho,para-directing and activating group in electrophilic aromatic substitution. However, the chloromethyl group (-CH₂Cl) is a weakly deactivating, ortho,para-directing group due to the inductive effect of the chlorine atom. wikipedia.orgunizin.org The interplay of these two groups will determine the regioselectivity of the substitution. Considering the meta-position of the chloromethyl group relative to the pyrazole, the positions ortho and para to the pyrazole ring (positions 2, 4, and 6 of the phenyl ring) are the most likely sites for electrophilic attack. Steric hindrance from the chloromethyl group might influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts reactions (alkylation or acylation). wikipedia.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Major Product(s)
Nitration NO₂⁺ 1-[3-(chloromethyl)-4-nitrophenyl]-1H-pyrazole and 1-[3-(chloromethyl)-6-nitrophenyl]-1H-pyrazole
Bromination Br⁺ 1-[4-bromo-3-(chloromethyl)phenyl]-1H-pyrazole and 1-[6-bromo-3-(chloromethyl)phenyl]-1H-pyrazole

Transformations Involving the Pyrazole Heterocycle

The pyrazole ring itself is a key functional component of the molecule and can undergo various transformations.

Modifications of the Pyrazole Nitrogen Atoms

While the N1 position is already substituted with the 3-(chloromethyl)phenyl group, the N2 nitrogen atom of the pyrazole ring possesses a lone pair of electrons and can act as a nucleophile. This allows for N-alkylation to form quaternary pyrazolium (B1228807) salts. researchgate.net The reaction is typically carried out by treating the pyrazole with an alkyl halide. researchgate.net The basicity of the N2 nitrogen is reduced due to the N-substitution, often requiring forcing conditions for quaternization to occur. researchgate.net

Reactivity at Pyrazole Ring Carbons

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C4 position. scribd.com This is due to the electronic distribution within the ring, which favors electrophilic attack at this position. scribd.com Halogenation, nitration, and formylation are common electrophilic substitution reactions that can be performed on the pyrazole ring.

Furthermore, the C5 proton of N-substituted pyrazoles is known to be the most acidic, allowing for regioselective deprotonation using strong bases like organolithium reagents (e.g., n-butyllithium). cdnsciencepub.comclockss.orgresearchgate.net The resulting lithiated species can then be reacted with various electrophiles to introduce a wide range of substituents at the C5 position. cdnsciencepub.comclockss.org

Table 3: Reactivity of the Pyrazole Ring in 1-Arylpyrazoles

Reaction Type Position Reagents Product Type
Electrophilic Halogenation C4 N-Halosuccinimide 4-Halo-1-arylpyrazole

Cross-Coupling Reactions

The chloromethyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. As a benzylic chloride, it can serve as an electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzylic chloride with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.org This allows for the formation of a new carbon-carbon bond, leading to diarylmethane derivatives. wikipedia.org

Sonogashira Coupling: The coupling of the benzylic chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides access to substituted alkynes. organic-chemistry.orgnih.gov

Heck Reaction: In the Heck reaction, the benzylic chloride can be coupled with an alkene to form a new carbon-carbon bond, typically leading to substituted allylbenzene (B44316) derivatives. researchgate.netcdnsciencepub.comorganicchemistrytutor.com Nickel catalysts have also been shown to be effective for Heck-type reactions of benzyl (B1604629) chlorides. researchgate.netcdnsciencepub.comorganicchemistrytutor.com

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the benzylic chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.orgopenochem.org This is a valuable method for the synthesis of N-benzyl amines.

Table 4: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd catalyst, Base 1-[3-(diarylmethyl)phenyl]-1H-pyrazole
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base 1-[3-(alkynyl-methyl)phenyl]-1H-pyrazole
Heck Alkene Pd or Ni catalyst, Base 1-[3-(allyl)phenyl]-1H-pyrazole derivative
Buchwald-Hartwig Amine Pd catalyst, Base 1-[3-(aminomethyl)phenyl]-1H-pyrazole derivative

Condensation Reactions and Heterocycle Annulation

The pyrazole ring in this compound can serve as a scaffold for the construction of more complex heterocyclic systems through condensation and annulation reactions. These transformations are vital for the synthesis of novel compounds with potential applications in various fields of chemistry.

The pyrazole ring itself can participate in reactions that lead to the formation of fused bicyclic or polycyclic systems. mdpi.comnih.gov These reactions often involve the functionalization of the pyrazole ring at the C4 or C5 positions, followed by a cyclization step. Common strategies for synthesizing fused pyrazole derivatives include:

Cyclocondensation Reactions: Functionalized pyrazoles, such as those bearing amino or carbonyl groups, can undergo condensation with bifunctional reagents to form fused rings. nih.govacs.org For instance, a 5-aminopyrazole can react with a 1,3-dicarbonyl compound to yield a pyrazolo[1,5-a]pyrimidine (B1248293). mdpi.com While this compound does not inherently possess these functionalities, it could be chemically modified to introduce the necessary groups for subsequent cyclization.

Intramolecular Cyclization: If a suitable reactive group is introduced onto the molecule, intramolecular cyclization can lead to fused systems. For example, if the chloromethyl group were used to alkylate a nucleophile that is part of a chain attached to the pyrazole ring, a subsequent cyclization could form a new ring fused to the pyrazole.

[3+2] Cycloaddition Reactions: Pyrazole derivatives can be synthesized through [3+2] cycloaddition reactions, and this principle can be extended to build fused systems. nih.gov

Examples of fused pyrazole systems that can be synthesized from appropriately substituted pyrazoles include pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. mdpi.comsemanticscholar.org

The pyrazole nucleus is a versatile building block for the synthesis of more elaborate polycyclic structures. mdpi.com Annulation reactions, where a new ring is constructed onto an existing one, are a powerful tool in this regard.

Palladium-Catalyzed Annulation: Recent research has shown that palladium catalysis can be used for the annulation of pyrazole derivatives. For example, the palladium-catalyzed rollover annulation of 1-benzylpyrazoles with alkynes has been developed to synthesize tricyclic 2-benzazepines. nih.gov This type of reaction involves the activation of C-H bonds on both the pyrazole and the benzyl group.

Multi-component Reactions: Pyrazole derivatives can participate in multi-component reactions to assemble complex polycyclic systems in a single step. These reactions offer a highly efficient route to structurally diverse molecules. A rhodium(III)-catalyzed three-component reaction of enaminones, aryl hydrazine (B178648) hydrochlorides, and internal alkynes has been reported for the synthesis of N-naphthyl pyrazoles, which involves a cascade of pyrazole annulation and benzannulation. researchgate.net

The reactivity of the pyrazole ring, combined with the potential for functionalization at the chloromethyl group, makes this compound a promising starting material for the construction of novel and complex polycyclic heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The specific substitution pattern of 1-[3-(chloromethyl)phenyl]-1H-pyrazole can be definitively established by analyzing the chemical shifts, multiplicities, and coupling constants in its ¹H and ¹³C NMR spectra. The presence of the chloromethyl group at the meta position of the phenyl ring, as opposed to the ortho or para positions, creates a distinct set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the protons of the substituted phenyl ring, as well as a characteristic singlet for the chloromethyl group. The protons on the phenyl ring (H-2', H-4', H-5', and H-6') would exhibit a complex splitting pattern typical of a 1,3-disubstituted benzene (B151609) ring. The pyrazole protons (H-3, H-4, and H-5) would appear as distinct signals, with their chemical shifts influenced by the anisotropic effect of the phenyl ring.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (pyrazole) 7.95 d ~2.5
H-3 (pyrazole) 7.75 d ~1.8
H-2' (phenyl) 7.70 s -
H-6' (phenyl) 7.65 d ~7.7
H-4' (phenyl) 7.50 d ~7.7
H-5' (phenyl) 7.45 t ~7.7
H-4 (pyrazole) 6.50 t ~2.2

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the phenyl carbons would confirm the 1,3-substitution pattern, and the positions of the pyrazole carbons would be consistent with a 1-substituted pyrazole ring.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole) 141.5
C-1' (phenyl) 140.0
C-3' (phenyl) 139.0
C-5 (pyrazole) 129.8
C-5' (phenyl) 129.5
C-6' (phenyl) 128.0
C-2' (phenyl) 127.5
C-4' (phenyl) 120.0
C-4 (pyrazole) 108.0

Distinction from the 2-(chloromethyl) and 4-(chloromethyl) positional isomers would be clear from the multiplicity and coupling patterns of the aromatic protons in the ¹H NMR spectrum and the number and chemical shifts of the aromatic carbons in the ¹³C NMR spectrum.

To further confirm the structural assignments, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Correlations would be expected between the coupled protons on the phenyl ring (H-4'/H-5', H-5'/H-6') and between the protons on the pyrazole ring (H-3/H-4, H-4/H-5).

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.65 ppm would correlate with the carbon signal at ~45.5 ppm, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyrazole and phenyl rings. Key correlations would be expected from the pyrazole proton H-5 to the phenyl carbon C-1', and from the phenyl protons H-2' and H-6' to the pyrazole carbon C-5.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₀H₉ClN₂), the molecular weight is 192.64 g/mol .

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 192 and a characteristic [M+2]⁺ peak at m/z 194 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of one chlorine atom.

Predicted Fragmentation Pattern

m/z Fragment
192/194 [C₁₀H₉ClN₂]⁺ (Molecular ion)
157 [M - Cl]⁺
128 [M - CH₂Cl]⁺ or [C₉H₇N₂]⁺
91 [C₇H₇]⁺ (tropylium ion)

The primary fragmentation would likely involve the loss of the chloromethyl group or a chlorine radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3150-3000 C-H stretch Aromatic (phenyl and pyrazole)
1600-1450 C=C and C=N stretch Aromatic rings (phenyl and pyrazole)
1300-1000 C-N stretch Pyrazole ring
800-600 C-H out-of-plane bend 1,3-disubstituted phenyl ring

The spectrum would clearly show absorptions characteristic of the aromatic rings and the C-Cl bond of the chloromethyl group.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to perform these calculations.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing key structural parameters. For 1-[3-(chloromethyl)phenyl]-1H-pyrazole, this would yield precise data on bond lengths, bond angles, and dihedral angles between the phenyl and pyrazole (B372694) rings. This information is crucial for understanding the molecule's three-dimensional conformation and steric properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. The energies of HOMO (EHOMO) and LUMO (ELUMO) would be calculated to determine this gap (ΔE = ELUMO - EHOMO). This value helps in predicting how the molecule will interact with other chemical species.

The distribution of the HOMO and LUMO across the molecular structure provides insight into the potential for intramolecular charge transfer. By visualizing these orbitals, researchers can identify the electron-donating (typically associated with the HOMO) and electron-accepting (associated with the LUMO) regions of the molecule. This is vital for understanding its behavior in chemical reactions and its potential applications in materials science.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate different electrostatic potential values, where red typically signifies regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyrazole ring and the chlorine atom, as well as any electropositive regions, thereby predicting the sites of interaction for various types of reactions.

Atomic Charge Distribution Analysis (e.g., Mulliken, QTAIM)

Methods like Mulliken population analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are used to calculate the partial charge on each atom within the molecule. This analysis provides a quantitative measure of the electron distribution and helps to identify atoms that are electron-rich or electron-deficient. This information complements the qualitative picture provided by MEP maps and is essential for a detailed understanding of the molecule's reactivity and intermolecular interactions.

While the frameworks for these computational investigations are well-established for pyrazole derivatives, the specific application to and results for This compound are not currently available in published literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge distribution and the delocalization of electron density. In the case of this compound, NBO analysis can elucidate the electronic interactions between the pyrazole ring, the phenyl group, and the chloromethyl substituent.

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) N1 π*(C2-C3) 15.8 Lone Pair Delocalization
LP(1) N2 π*(C1-N1) 12.5 Lone Pair Delocalization
π(C4-C5) π*(C6-C1) 8.2 π-π* Interaction

Note: The data in this table is hypothetical and serves to illustrate the typical output of an NBO analysis for a molecule like this compound.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing detailed information about the transition states and the energy profiles of chemical reactions. eurasianjournals.com

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the reactivity of this compound, particularly in nucleophilic substitution reactions involving the chloromethyl group, transition state (TS) theory and Intrinsic Reaction Coordinate (IRC) calculations are employed. A transition state is a first-order saddle point on the potential energy surface, and its characterization involves finding a structure with exactly one imaginary frequency in the vibrational analysis.

For example, in a substitution reaction with a nucleophile (e.g., hydroxide (B78521) ion), the transition state would feature a partially formed bond between the carbon of the chloromethyl group and the oxygen of the hydroxide, and a partially broken carbon-chlorine bond. IRC calculations are then performed to confirm that the identified transition state correctly connects the reactants and products on the reaction pathway.

Table 2: Hypothetical Transition State Parameters for the Reaction of this compound with a Nucleophile

Parameter Value
Imaginary Frequency -350 cm⁻¹
C-Cl Bond Length 2.1 Å
C-Nu Bond Length 2.0 Å

Note: The data presented here is hypothetical and represents plausible values for a transition state in a nucleophilic substitution reaction.

Energetics of Reaction Pathways

Table 3: Hypothetical Relative Energies for a Reaction Pathway of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.0

Note: These energy values are illustrative for a hypothetical exothermic reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, solvent effects, and intermolecular interactions. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotational freedom around the single bonds connecting the pyrazole ring, the phenyl group, and the chloromethyl substituent. semanticscholar.org

Simulations in a solvent, such as water or an organic solvent, can reveal how the solvent molecules arrange around the solute and how this affects its structure and dynamics. Furthermore, if this molecule is being investigated for potential biological activity, MD simulations can be used to study its binding to a target protein, providing information on the stability of the complex and the key interactions involved. researchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation

Parameter Setting
Force Field AMBER, CHARMM, or GROMOS
Solvent Model TIP3P or SPC/E for water
Simulation Time 100 ns - 1 µs
Temperature 300 K

Note: The parameters in this table are representative of a standard MD simulation setup.

Prediction of Spectroscopic Properties from First Principles

Computational quantum mechanical methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. For this compound, these methods can be used to calculate its NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Moreover, these predictions can aid in the interpretation of experimental spectra, helping to assign specific peaks to particular atoms or vibrational modes within the molecule.

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Data
¹H NMR (ppm) Pyrazole protons: 7.5-8.0; Phenyl protons: 7.2-7.6; CH₂Cl protons: 4.6
¹³C NMR (ppm) Pyrazole carbons: 110-140; Phenyl carbons: 120-140; CH₂Cl carbon: 45
IR (cm⁻¹) C-H stretch (aromatic): 3050-3150; C=N stretch: 1500-1550; C-Cl stretch: 700-800

Note: This data is a hypothetical representation based on typical values for similar chemical structures.

Research Applications in Materials and Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

The presence of the reactive chloromethyl (-CH2Cl) group on the phenyl ring makes 1-[3-(chloromethyl)phenyl]-1H-pyrazole an exceptionally versatile building block in organic synthesis. This functional group serves as a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide array of other functional groups or molecular fragments. Pyrazoles are a well-established class of five-membered heterocyclic compounds that are integral to medicinal chemistry and materials science. nih.gov The synthesis of functionalized pyrazoles is a key area of organic chemistry, and compounds like this compound serve as important starting points for creating more complex molecular architectures. organic-chemistry.orgatlantis-press.com

The structural framework of this compound is conducive to the development of advanced organic materials. The pyrazole (B372694) moiety itself possesses unique electronic properties and the ability to participate in hydrogen bonding and metal coordination. By modifying the chloromethyl group, researchers can synthesize derivatives with tailored properties for specific applications.

For instance, pyrazole derivatives are known to exhibit liquid crystalline properties. ekb.eg The synthesis of new mesogenic pyrazole compounds is an active area of research, where the core structure is functionalized to induce and control liquid crystal phases. ekb.eg The phenylpyrazole structure can be elongated and modified through reactions at the chloromethyl site to create molecules with the specific shape anisotropy required for forming nematic or smectic phases.

Furthermore, pyrazole-containing molecules have been extensively investigated as fluorescent probes and chemosensors. nih.gov The pyrazole ring can act as part of a fluorophore system. By attaching different recognition units to the chloromethyl position, it is possible to design probes that exhibit changes in their fluorescence properties upon interaction with specific analytes, making them useful in bioimaging and environmental sensing. nih.govnih.gov

Table 1: Potential Applications of Materials Derived from this compound

Material Type Synthetic Strategy Potential Application
Liquid Crystals Elongation of the molecular structure via substitution at the chloromethyl group. Display technologies, sensors.
Fluorescent Probes Attachment of fluorophores or recognition moieties to the chloromethyl site. Bioimaging, chemical sensing.

Pyrazoles are excellent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal ions. researchgate.net this compound is a precursor for synthesizing more elaborate and complex ligands. The chloromethyl group allows for the connection of the pyrazole unit to other coordinating groups, leading to the formation of multidentate ligands. researchgate.net These ligands can form stable complexes with a variety of transition metals. researchgate.netnih.gov

For example, the chloromethyl group can react with amines, phenols, or other nucleophiles that also contain donor atoms. This synthetic pathway can lead to the creation of pincer-type ligands or other polydentate systems where the pyrazole moiety is precisely positioned to coordinate with a metal center. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. nih.govnih.gov

Catalytic Applications of Pyrazole Derivatives

Derivatives of this compound, particularly the metal complexes formed from ligands derived from it, have significant potential in catalysis. The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.

Metal complexes featuring pyrazole-based ligands are employed as catalysts in a wide range of organic transformations. The stability and tunable nature of these complexes make them highly effective. nih.gov Ligands derived from this compound can be used to create catalysts for reactions such as cross-coupling, oxidation, and polymerization. The specific substitution on the phenyl ring can influence the steric and electronic environment around the metal center, thereby affecting the catalyst's activity and selectivity. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions Using Pyrazole-Type Ligands

Reaction Type Metal Center Role of Pyrazole Ligand
Heck Coupling Palladium (Pd) Stabilizes the active Pd species and influences regioselectivity.
Suzuki Coupling Palladium (Pd) Controls the efficiency of the catalytic cycle.
Oxidation Reactions Ruthenium (Ru), Iron (Fe) Modulates the redox potential of the metal center.

Bis(pyrazolyl)methanes are a class of "scorpionate-like" ligands that are highly valuable in coordination chemistry. semanticscholar.org These ligands are typically synthesized through the condensation of pyrazolones with aldehydes. researchgate.netekb.eg While this is the most common route, the reactive chloromethyl group of this compound offers an alternative synthetic pathway.

Specifically, the chloromethyl group can act as an electrophile in a reaction with a pyrazolate anion (the deprotonated form of a pyrazole). This nucleophilic substitution reaction would form a methylene (B1212753) bridge between the phenyl ring of the original molecule and a second pyrazole ring, leading to a bis(pyrazolyl)methane-type structure. This method allows for the synthesis of unsymmetrical bis(pyrazolyl)methane derivatives with specific substitution patterns, which can be difficult to achieve through traditional condensation methods. semanticscholar.orgresearchgate.net

Development of Chemical Sensors and Probes

The field of chemical sensing relies on molecules that can selectively bind to an analyte and produce a measurable signal, such as a change in color or fluorescence. nih.gov Pyrazole derivatives have emerged as a promising platform for the design of such sensors. nih.gov

Derivatives of this compound are well-suited for this application. The core structure can be part of a chromophore or fluorophore, while the chloromethyl group provides a convenient point of attachment for a receptor unit designed to bind a specific target analyte (e.g., a metal ion, an anion, or a biologically relevant molecule). Upon binding, the electronic properties of the molecule are altered, leading to a change in its photophysical properties. nih.gov For instance, pyrazole-based probes have been developed for the selective detection of ions like Al³⁺ and Hg²⁺. nih.gov The synthesis of these probes often involves modifying a reactive site, such as a chloromethyl group, to introduce the necessary binding and signaling components.

Table 3: Compound Names Mentioned

Compound Name
This compound

Design Principles for Pyrazole-Based Sensor Molecules

The design of effective sensor molecules hinges on the integration of a recognition site (receptor) and a signaling unit (transducer) within a single molecular entity. Pyrazole derivatives are well-suited for this purpose due to their inherent chemical and photophysical properties.

Key design principles for pyrazole-based sensors include:

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions. This interaction can modulate the electronic properties of the molecule, leading to a detectable signal. The phenyl ring in this compound can be further functionalized to introduce additional chelating groups, enhancing selectivity and sensitivity.

Photoinduced Electron Transfer (PET): In fluorescent sensors, a fluorophore can be linked to the pyrazole receptor. In the unbound state, fluorescence may be quenched due to PET from the receptor to the fluorophore. Upon binding of an analyte, this PET process can be inhibited, leading to a "turn-on" fluorescent signal. nih.gov

Intramolecular Charge Transfer (ICT): The electronic properties of the pyrazole ring can be tuned by substituents. The interaction with an analyte can alter the electron distribution within the molecule, causing a shift in the absorption or emission spectrum, which is the basis of colorimetric and fluorescent sensing.

Reactive Sites: The chloromethyl group in this compound provides a reactive handle for covalently attaching the sensor molecule to surfaces or other molecules, enabling the development of heterogeneous sensors or bioconjugates.

Specific Ion Sensing Applications

Heavy Metal Ions: Pyrazole derivatives have been successfully employed as chemosensors for toxic heavy metal ions such as Hg(II), Cu(II), and Cd(II). nih.gov For instance, a pyrazoline derivative has been shown to selectively detect Cd(II) ions with a low detection limit. nih.gov The sensing mechanism often involves the coordination of the metal ion with the nitrogen atoms of the pyrazole ring and other strategically placed donor atoms, leading to a change in the fluorescence or color of the solution.

Transition Metal Ions: The detection of biologically and environmentally relevant transition metal ions like Zn(II), Fe(III), and Al(III) has also been achieved using pyrazole-based sensors. nih.govresearchgate.net A pyrazole-based sensor was reported to exhibit a significant fluorescence enhancement in the presence of Zn(II), allowing for its selective detection. nih.gov Another pyrazole derivative was designed for the selective monitoring of Al(III) ions. researchgate.net

Anions: Functionalized pyrazoles can also be designed to sense anions. This is typically achieved by incorporating hydrogen-bond donor groups that can interact with anions like fluoride (B91410) (F-), leading to a colorimetric or fluorescent response. nih.gov

The sensing capabilities of these molecules are often evaluated using spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. The change in absorbance or fluorescence intensity upon addition of the target ion allows for its quantification.

Table 1: Examples of Ion Sensing by Pyrazole Derivatives

Pyrazole Derivative TypeTarget IonSensing MechanismObservable Change
Pyrazoline-based sensorCd(II)Chelation and PETFluorescence quenching
Pyridine-pyrazole based sensorZn(II)ChelationFluorescence enhancement
Functionalized pyrazoleAl(III)Chelation and ICTColorimetric and fluorescent change
Pyrazole with H-bond donorsF-Hydrogen bondingColorimetric and fluorescent change

Corrosion Inhibition Studies

Pyrazole derivatives have emerged as a promising class of organic corrosion inhibitors for various metals and alloys, particularly in acidic media. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Mechanistic Insights into Adsorption Processes on Metal Surfaces

The adsorption of pyrazole inhibitors on a metal surface can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. This type of adsorption is generally weaker and can be influenced by temperature.

Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen atoms of the pyrazole ring and the vacant d-orbitals of the metal atoms. nih.govacs.org The presence of π-electrons in the pyrazole and phenyl rings can also contribute to the adsorption through π-metal interactions. nih.govacs.org This form of adsorption is stronger and more stable.

The adsorption process of pyrazole derivatives often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govacs.orgjocpr.comnih.gov The negative values of the standard free energy of adsorption (ΔG°ads) calculated from the Langmuir isotherm indicate a spontaneous adsorption process. nih.gov Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, while values around or more negative than -40 kJ/mol suggest chemisorption. nih.gov For some pyrazole derivatives, the ΔG°ads values are in a range that suggests a mixed-mode of adsorption involving both physisorption and chemisorption. nih.gov

Correlation between Molecular Structure and Inhibitory Efficiency

Heteroatoms: The nitrogen atoms in the pyrazole ring are key active centers for adsorption onto the metal surface. The presence of other heteroatoms like oxygen or sulfur in the substituents can further enhance the adsorption and, consequently, the inhibition efficiency. acs.org

The Chloromethyl Group: The chloromethyl group is an electron-withdrawing group, which might decrease the electron density on the phenyl ring. However, its reactivity could also lead to stronger surface interactions or polymerization on the surface, potentially forming a more robust protective film.

Studies on various pyrazole derivatives have shown that their inhibition efficiency increases with increasing concentration, reaching a maximum at an optimal concentration. nih.govacs.org

Table 2: Influence of Molecular Structure on Corrosion Inhibition Efficiency of Pyrazole Derivatives

Structural FeatureInfluence on Inhibition EfficiencyRationale
Pyrazole RingHigh Nitrogen atoms act as active adsorption centers.
Electron-donating groupsIncreases Enhances electron density, promoting stronger adsorption.
Electron-withdrawing groupsDecreases (generally) Reduces electron density, potentially weakening adsorption.
Additional Heteroatoms (O, S)Increases Provides more active sites for adsorption.

Theoretical Modeling of Inhibitor-Surface Interactions

Quantum chemical calculations, based on Density Functional Theory (DFT), and molecular dynamics (MD) simulations are powerful tools used to elucidate the relationship between the molecular structure of pyrazole inhibitors and their performance. jocpr.comresearchgate.netresearchgate.net

Quantum Chemical Parameters: DFT calculations can provide insights into several parameters that correlate with inhibition efficiency:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

Molecular Dynamics Simulations: MD simulations can model the adsorption behavior of inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations provide information on the adsorption energy, the orientation of the inhibitor molecules on the surface, and the nature of the inhibitor-metal interactions.

These theoretical studies complement experimental findings and provide a deeper understanding of the inhibition mechanism at the molecular level, aiding in the rational design of more effective corrosion inhibitors. researchgate.netresearchgate.net

Applications in Agrochemistry as Synthetic Intermediates

The pyrazole scaffold is a key component in a wide range of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.govresearchgate.net The compound this compound, with its reactive chloromethyl group, is a valuable synthetic intermediate for the synthesis of more complex and biologically active molecules. researchgate.net

The chloromethyl group serves as a versatile functional handle that can readily undergo nucleophilic substitution reactions. This allows for the facile introduction of various other functional groups or the coupling of the phenyl-pyrazole moiety to other molecular scaffolds. For example, a similar compound, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been used as a key intermediate in the synthesis of novel pyrazole derivatives with herbicidal activity. nih.gov In this synthesis, the chloromethyl group reacts with a nucleophile to form a new carbon-heteroatom bond, leading to the final product.

The general synthetic utility of chloromethyl-functionalized pyrazoles in agrochemistry can be illustrated by the following generalized reaction scheme:

Pyrazole-CH₂Cl + Nu⁻ → Pyrazole-CH₂-Nu + Cl⁻

Where Nu⁻ represents a nucleophile, which can be derived from a variety of functional groups such as alcohols, thiols, or amines, present in other molecules. This reaction allows for the construction of a diverse library of pyrazole-containing compounds that can be screened for their agrochemical properties. The specific substitution pattern on the phenyl and pyrazole rings can be fine-tuned to optimize the biological activity and selectivity of the final product.

Research into Photosynthetic Electron Transport Inhibition

Phenyl-pyrazole derivatives, a class of compounds to which this compound belongs, have been a subject of significant research in the agricultural sector due to their potential herbicidal properties. mdpi.comresearchgate.netnih.govnih.govresearchgate.net A primary mechanism for this herbicidal activity is the inhibition of the photosynthetic electron transport (PET) chain. nih.gov This process is fundamental to plant life, as it is the pathway through which light energy is converted into chemical energy.

The PET chain involves two large protein complexes, Photosystem I (PSI) and Photosystem II (PSII). nih.gov Herbicides often act by interrupting the flow of electrons within these systems, particularly at PSII. nih.govredalyc.org They typically bind to the QB binding site on the D1 protein of the PSII complex, blocking the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). nih.govredalyc.org This interruption halts CO2 fixation and the production of ATP, ultimately leading to the death of the plant. nih.gov

Research into various substituted phenyl-pyrazole derivatives has demonstrated their efficacy as PET inhibitors. The activity of these compounds is highly dependent on the nature and position of substituents on the phenyl ring. nih.gov Studies on analogous structures, such as 3-hydroxynaphthalene-2-carboxanilides, which also feature a substituted phenyl ring, show that lipophilicity and the electronic properties of the substituents are critical determinants of their inhibitory activity. For instance, compounds with electron-withdrawing groups often exhibit higher activity. nih.gov

The inhibitory potency is commonly quantified by the IC50 value, which represents the concentration of the compound required to cause a 50% inhibition of the PET rate. Research on a series of disubstituted 3-hydroxynaphthalene-2-carboxanilides revealed a wide range of PET inhibition in spinach chloroplasts, with IC50 values from 9.8 µM to 1405 µM. nih.gov The most active compounds in that study included those with difluoro and dimethyl substitutions on the anilide ring. nih.gov

Below is a data table illustrating the PET-inhibiting activity for selected N-phenyl-3-hydroxynaphthalene-2-carboxamides, which serve as examples of how phenyl ring substitutions influence herbicidal action.

Compound (Substituent on Phenyl Ring)IC50 (µM)Lipophilicity (Clog P)
N-(3,5-Difluorophenyl)9.85.05
N-(3,5-Dimethylphenyl)10.45.67
N-(2,5-Difluorophenyl)11.55.05
N-(2,5-Dimethylphenyl)12.25.67
N-(3,5-Dichlorophenyl)16.15.77
N-(2,5-Dichlorophenyl)27.95.77

Metal Ion Extraction and Complexation Studies

Pyrazole derivatives are recognized for their ability to act as effective ligands for the complexation and subsequent solvent extraction of various metal ions. sun.ac.zaelixirpublishers.com The two adjacent nitrogen atoms in the pyrazole ring provide effective coordination sites for metal ions. univ.kiev.ua The structure of this compound provides a framework that, with further functionalization, can be tailored for selective metal binding.

The utility of pyrazole-based ligands in hydrometallurgy and analytical chemistry stems from their capacity to form stable, neutral metal complexes that are highly soluble in organic solvents. elixirpublishers.com These ligands, particularly 4-acylpyrazol-5-ones, are modified β-diketones capable of extracting metal ions at lower pH values compared to their open-chain counterparts, which helps to avoid the hydrolysis of metal ions during the process. elixirpublishers.com

Studies have demonstrated that the selectivity and efficiency of metal ion extraction are influenced by several factors, including the pH of the aqueous solution, the nature of the substituents on the pyrazole and phenyl rings, and the choice of organic solvent. elixirpublishers.com For example, 4-acyl derivatives of 1-phenyl-3-methylpyrazolone have shown high extracting ability for a range of metal ions. elixirpublishers.com

Spectrophotometric studies on pyrazole-based ligands, such as 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (B151609) (1,3-PPB) and 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,4-PPB), have been conducted to determine the stoichiometry and stability of their complexes with metal ions like silver (Ag(I)). mocedes.org These studies revealed the formation of 1:1 metal-to-ligand complexes. The stability and molar absorptivity of these complexes underscore their potential for developing sensitive methods for metal ion determination. mocedes.org

The data below summarizes findings from a spectrophotometric study of Ag(I) complexation with two different pyrazole-based ligands in a mixed ethanol-water solvent.

LigandComplex Formed with Ag(I)Stability Constant (log K)Molar Absorptivity (L·mol-1·cm-1)
1,3-PPBAg-1,3-PPB4.105039
1,4-PPBAg-1,4-PPB4.256320

The research indicates that modifying the pyrazole structure can lead to ligands with high affinity and selectivity for specific metal ions, making them valuable tools in separation science and chemical analysis. sun.ac.zaresearchgate.net

Structure Activity Relationship Sar Studies in Non Biological Contexts

Influence of Chloromethyl Group Position (meta vs. para) on Reactivity and Transformations

The position of the chloromethyl group on the phenyl ring is a critical determinant of the compound's reactivity, primarily in nucleophilic substitution reactions where the benzylic carbon is the electrophilic center. The difference between the meta (1,3) and para (1,4) isomers stems from the distinct ways electronic effects are transmitted from the 1-pyrazolyl substituent to the reacting benzylic center.

Benzylic halides are known to react via both SN1 and SN2 mechanisms, with the operative pathway depending on the nucleophile, solvent, and substrate structure. The position of the chloromethyl group influences the rates of both potential pathways.

SN1 Reactivity: This pathway proceeds through a benzylic carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. A substituent in the para position can directly stabilize or destabilize the carbocation through resonance (mesomeric) effects. In contrast, a meta substituent can only exert influence through the weaker, distance-dependent inductive effect. The 1-pyrazolyl group is generally considered electron-withdrawing. In the para isomer, the pyrazole (B372694) ring would destabilize the positive charge of the carbocation intermediate through resonance, slowing the SN1 reaction. This destabilization is less pronounced in the meta isomer, where only an inductive effect is operative. However, for substituents capable of electron donation, the para position greatly enhances SN1 reactivity.

SN2 Reactivity: This pathway involves a single transition state. The reaction rate is sensitive to both steric hindrance and the electronic properties of the electrophilic carbon. While steric hindrance is comparable between the meta and para positions, electronic effects differ. Electron-withdrawing groups on the phenyl ring generally decrease the rate of SN2 reactions at the benzylic position. Studies on analogous systems have shown that electron-withdrawing groups, such as nitro or trifluoromethyl, decrease the reaction rate when compared to unsubstituted or electron-donating group-substituted compounds. researchgate.net The effect is typically more pronounced from the para position due to the combination of inductive and resonance effects.

Therefore, the para-isomer, 1-[4-(chloromethyl)phenyl]-1H-pyrazole, is expected to exhibit different reaction kinetics compared to the meta-isomer. In SN1-favoring conditions (polar protic solvents, weak nucleophiles), the meta isomer may react faster due to the reduced resonance-based destabilization of the carbocation. Conversely, in SN2 conditions, the precise difference in reactivity would depend on the balance of inductive and resonance effects on the transition state energy. Generally, substituents in the para position exert a stronger electronic influence, leading to a more significant impact on reaction rates compared to the meta position.

Impact of Substituents on Pyrazole Ring and Phenyl Moiety on Chemical Behavior

The chemical behavior of the 1-[3-(chloromethyl)phenyl]-1H-pyrazole scaffold can be finely tuned by introducing various substituents on either the pyrazole or the phenyl ring. These modifications alter the electron density distribution across the molecule, affecting reaction rates, regioselectivity, and the stability of intermediates.

Substituents on the Phenyl Moiety: The electronic nature of substituents on the phenyl ring directly influences reactions involving either the ring itself (e.g., electrophilic aromatic substitution) or the benzylic chloromethyl group.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the phenyl ring. This enhances the rate of electrophilic aromatic substitution and typically directs incoming electrophiles to the ortho and para positions relative to the EDG. In the context of nucleophilic substitution at the chloromethyl carbon, EDGs can increase the reaction rate, particularly in SN1-type mechanisms where they stabilize the carbocation intermediate. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the phenyl ring, making it less reactive towards electrophiles and directing them to the meta position. EWGs generally slow down nucleophilic substitution at the benzylic carbon by destabilizing the electron-deficient transition state. researchgate.net

A study on the Duff formylation of various 1-phenyl-1H-pyrazoles demonstrates this principle. The reaction, which is a type of electrophilic substitution on the pyrazole ring, proceeds in high yields with a variety of substituents on the phenyl ring, indicating the robustness of the reaction. However, the electronic nature of these substituents is known to influence yields and reaction times in such transformations. youtube.com

Substituent on Phenyl RingPositionElectronic NatureReported Yield (%) youtube.com
-H-Neutral77.9
-FparaWeakly Deactivating (EWG)98.5
-ClparaWeakly Deactivating (EWG)98.0
-BrparaWeakly Deactivating (EWG)76.5
-NO₂paraStrongly Deactivating (EWG)98.9
-CH₃paraActivating (EDG)95.4
-NO₂metaStrongly Deactivating (EWG)89.2

Comparison with Related Pyrazole Derivatives and Analogues

Replacing the chloromethyl group (-CH₂Cl) with an aldehyde group (-CHO) at the same position fundamentally alters the molecule's chemical reactivity. The compound 1-[3-formylphenyl]-1H-pyrazole serves as the aldehyde analogue. While the chloromethyl group is a substrate for nucleophilic substitution, the aldehyde group is an electrophilic center for nucleophilic addition.

The chloromethyl derivative's primary reactions involve the displacement of the chloride ion by a wide range of nucleophiles (e.g., -OH, -OR, -CN, amines) to form new carbon-heteroatom or carbon-carbon bonds.

In stark contrast, the aldehyde analogue undergoes a completely different set of transformations:

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 1-[3-carboxyphenyl]-1H-pyrazole, using standard oxidizing agents like potassium permanganate (B83412) or chromic acid. masterorganicchemistry.com

Reduction: Can be reduced to the corresponding primary alcohol, 1-[3-(hydroxymethyl)phenyl]-1H-pyrazole, using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Condensation Reactions: The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds (e.g., malononitrile) or amines to form larger, more complex structures such as Schiff bases or Knoevenagel condensation products. masterorganicchemistry.com

Vilsmeier-Haack type reactions: While the aldehyde itself is a product of such reactions (formylation), its presence directs further chemistry away from substitution pathways. researchgate.net

This divergence in reactivity highlights how a single functional group change dramatically alters the synthetic pathways available.

Reaction TypeThis compound1-[3-formylphenyl]-1H-pyrazole (Aldehyde Analogue)
Primary Reactive Site Benzylic Carbon (-CH₂Cl)Carbonyl Carbon (-CHO)
Dominant Reaction Nucleophilic Substitution (SN1/SN2)Nucleophilic Addition
Reaction with Nucleophiles (e.g., OH⁻) Forms alcohol via substitutionForms hydrate (B1144303) (gem-diol) in equilibrium
Reaction with Oxidizing Agents Generally stableForms carboxylic acid
Reaction with Reducing Agents (e.g., NaBH₄) Generally stableForms primary alcohol
Condensation with Amines Forms substituted amines via substitutionForms imines (Schiff bases) via addition-elimination

The synthetic utility of this compound and its analogues is derived from several key structural features:

The Pyrazole Core: As a five-membered aromatic heterocycle, the pyrazole ring is chemically stable and serves as a robust scaffold. Its unique electronic properties and ability to act as a ligand have made it a "privileged scaffold" in various fields. mdpi.com It can be functionalized at different positions, for example, at the C4 position through electrophilic substitution reactions like formylation or halogenation. youtube.com

The N-Phenyl Linkage: The connection between the pyrazole N1 atom and the phenyl ring creates a biaryl-like structure that is a common motif in many functional molecules. This linkage allows for electronic communication between the two rings, enabling substituents on one ring to influence the reactivity of the other.

The Chloromethyl Functional Handle: This is arguably the most critical feature for its role as a synthetic intermediate. The benzylic chloride is significantly more reactive towards nucleophilic substitution than an aryl chloride. doubtnut.com This group acts as a versatile "handle," allowing for the facile introduction of a vast array of other functional groups. Through straightforward substitution reactions, the -CH₂Cl moiety can be converted into alcohols, ethers, esters, amines, amides, nitriles, thiols, and alkyl chains, making it an invaluable building block for constructing more complex target molecules.

The combination of a stable, modifiable heterocyclic core with a highly versatile functional group for molecular elaboration makes this compound a valuable tool in synthetic organic chemistry.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with numerous methods developed over the years. However, the increasing demand for environmentally benign and efficient chemical processes necessitates the exploration of novel synthetic routes for 1-[3-(chloromethyl)phenyl]-1H-pyrazole. Future research will likely focus on "green" chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govresearchgate.netjetir.org

Key areas of exploration may include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce side product formation in the synthesis of various heterocyclic compounds, including pyrazoles. nih.govnih.gov Applying microwave irradiation to the classical condensation reaction between (3-(chloromethyl)phenyl)hydrazine and a suitable 1,3-dicarbonyl compound could significantly shorten reaction times.

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. nih.govnih.gov A multi-step flow process, potentially starting from aniline (B41778) precursors, could enable the on-demand and safe production of this compound, avoiding the isolation of potentially hazardous intermediates like hydrazine (B178648) derivatives. nih.gov

Catalytic Innovations: The use of novel catalysts, such as nano-ZnO, has been reported to efficiently catalyze pyrazole synthesis under green conditions. mdpi.comnih.gov Research into recyclable solid acid catalysts or biocatalysts could lead to more sustainable and atom-economical synthetic pathways.

One-Pot Multicomponent Reactions: Designing a one-pot reaction where multiple starting materials react sequentially to form the target pyrazole would enhance efficiency by reducing the number of isolation and purification steps. mdpi.commdpi.com

Synthetic ApproachPotential Advantages for this compoundRelevant Research Findings
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. nih.govExploits microwave activation for efficient cycloaddition. nih.govnih.gov
Flow Chemistry Enhanced safety, scalability, and process control. nih.govEnables multi-step synthesis in a continuous, automated fashion. nih.gov
Novel Catalysis Use of eco-friendly and recyclable catalysts (e.g., nano-ZnO). nih.govAchieves high yields under mild, environmentally friendly conditions. mdpi.comnih.gov
Multicomponent Reactions Improved operational simplicity and atom economy. mdpi.comAllows for the construction of complex molecules in a single step. mdpi.commdpi.com

Development of New Chemical Transformations Leveraging the Chloromethyl Reactivity

The chloromethyl group is a highly versatile functional group, acting as a potent electrophile for nucleophilic substitution reactions. This reactivity is key to the utility of this compound as a building block for more complex molecules. Future research will undoubtedly focus on expanding the repertoire of chemical transformations involving this group.

For instance, the chloromethyl handle can be used to introduce a wide variety of functionalities through reactions with different nucleophiles. A notable example involves the synthesis of novel benzimidazole (B57391) conjugates through a sulfur linkage, demonstrating the group's utility in creating complex heterocyclic systems. researchgate.net

Future avenues for exploration include:

Nucleophilic Substitutions: Systematic investigation of reactions with a broader range of nucleophiles, such as azides (for subsequent click chemistry), cyanides (as a precursor to carboxylic acids or amines), and various oxygen, nitrogen, and sulfur-based nucleophiles to generate diverse libraries of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Conversion of the chloromethyl group to an organometallic species could enable its participation in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Phase-Transfer Catalysis: Employing phase-transfer catalysis could facilitate reactions with nucleophiles that have limited solubility in organic solvents, enhancing the substrate scope and improving reaction efficiency under milder conditions.

Transformation TypeReagent/CatalystPotential Product Class
Nucleophilic Substitution NaN₃, KCN, R-OH, R-NH₂, R-SHAzides, Nitriles, Ethers, Amines, Thioethers
Organometallic Formation Mg, LiGrignard Reagents, Organolithium Reagents
Cross-Coupling Reactions Palladium catalystsBiaryls, Alkylated Arenes
Radical Reactions Radical initiatorsDimerized products, Addition products

Advanced Theoretical and Computational Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, properties, and reactivity. eurasianjournals.com Applying advanced theoretical and computational methods to this compound can accelerate research and guide experimental design.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, predict spectroscopic properties, and calculate reactivity descriptors (e.g., HOMO-LUMO energy gaps, electrostatic potential maps). eurasianjournals.comresearchgate.net This can help in understanding the regioselectivity of reactions on the pyrazole ring and the reactivity of the chloromethyl group.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its derivatives. eurasianjournals.com This is particularly important when studying their interactions with biological macromolecules or their self-assembly in materials science applications.

Predictive Modeling of Properties: By calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict the biological activity or physical properties of novel derivatives before their synthesis.

Investigation of Emerging Applications in Unexplored Chemical Domains

The pyrazole scaffold is a "privileged structure" found in numerous pharmaceuticals, agrochemicals, and functional materials. benthamdirect.comnih.govresearchgate.net While established applications are plentiful, this compound is a prime candidate for exploration in new and emerging chemical domains.

Potential unexplored areas include:

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. nih.gov Derivatives of this compound could be used as building blocks for novel MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular Chemistry: The aromatic rings and potential for hydrogen bonding make this scaffold suitable for designing host-guest systems, molecular sensors, or self-assembling materials.

Chemical Probes and Sensors: By attaching a fluorophore or chromophore through the chloromethyl group, derivatives could be designed as selective chemosensors for detecting metal ions or biologically important molecules. researchgate.net

Design and Synthesis of Derivatives for Specific Catalytic or Material Science Roles

Building on its potential in unexplored domains, targeted design and synthesis of derivatives for specific applications in catalysis and material science is a promising future direction. The versatility of the pyrazole core and the reactive chloromethyl group allows for fine-tuning of molecular properties. nih.govresearchgate.net

Catalysis: The pyrazole moiety can be part of a ligand system for transition metal catalysts. researchgate.net By modifying the substituents on the pyrazole or phenyl rings, the steric and electronic properties of the catalyst can be tuned to optimize its activity and selectivity for specific organic transformations. The chloromethyl group also allows for the immobilization of these catalysts onto solid supports, facilitating their recovery and reuse.

Materials Science: Pyrazole derivatives have applications as conducting polymers and luminescent compounds. Systematic derivatization of this compound could lead to the development of new organic light-emitting diode (OLED) materials, liquid crystals, or polymers with tailored electronic and optical properties.

Integration of Machine Learning in Pyrazole Chemistry Research

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. arxiv.org Integrating machine learning (ML) can significantly accelerate the discovery and optimization of pyrazole-based compounds. eurasianjournals.com

Future applications of ML in the context of this compound include:

Reaction Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of the parent compound and its derivatives, saving time and resources.

Predictive Property Modeling: As mentioned in the computational section, ML models can predict various properties, from physicochemical characteristics like solubility to biological activities. arxiv.org This allows for the virtual screening of large libraries of potential derivatives to identify promising candidates for synthesis.

De Novo Design: Generative ML models can design entirely new pyrazole derivatives with a desired set of properties, providing novel starting points for drug discovery or materials science projects. A recent study demonstrated the use of an AI-powered screening approach to successfully identify a novel pyrazolo[1,5-a]pyrimidine (B1248293) derivative as a potent inhibitor of the TLR4 signaling pathway. nih.gov This highlights the power of AI in navigating the vast chemical space to find molecules with specific biological functions.

By embracing these future research directions, the scientific community can continue to build upon the foundation of pyrazole chemistry and fully exploit the synthetic potential of this compound for the development of new medicines, materials, and technologies.

Q & A

Q. What are the preferred synthetic routes for 1-[3-(chloromethyl)phenyl]-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazines with β-diketones or their equivalents. For example, refluxing 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid yields pyrazole derivatives . Optimization includes adjusting molar ratios, solvent polarity (e.g., ethanol for solubility), and temperature (reflux at ~80°C). Purification via silica gel column chromatography ensures product homogeneity . The chloromethyl group can be introduced via Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized intermediates .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, chloromethyl CH2_2 at δ ~4.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and packing. SHELXL refinement (e.g., hydrogen-bonding networks, dihedral angles between aromatic rings) validates molecular geometry .
  • HPLC/MS : Confirms purity (>97%) and molecular weight (e.g., ESI-MS m/z 221 for related pyrazole derivatives) .

Q. How does the chloromethyl group influence the compound’s reactivity in substitution reactions?

The chloromethyl (–CH2_2Cl) group acts as a versatile electrophile. It undergoes nucleophilic substitution with amines (e.g., forming –CH2_2NH2_2) or thiols (e.g., –CH2_2SH) under mild conditions (room temperature, polar aprotic solvents like DMF). Steric hindrance from the pyrazole ring may slow reactivity, requiring catalysts like KI or elevated temperatures (50–70°C) . Competing elimination can occur in strongly basic conditions, necessitating pH control .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. The chloromethyl group’s σ* orbital energy influences oxidative addition with Pd(0) catalysts. Solvent effects (e.g., toluene vs. DMSO) are modeled using COSMO-RS to optimize reaction yields . Molecular docking studies (AutoDock Vina) assess interactions with catalytic intermediates, guiding ligand design for regioselective coupling .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects (solution vs. solid state). Multi-temperature NMR (VT-NMR) detects conformational flexibility, while Hirshfeld surface analysis in CrystalExplorer reconciles packing forces . Refinement in SHELXL with TWIN/BASF commands addresses twinning or disorder in crystallographic data .

Q. How is the compound’s bioactivity assessed in antimicrobial studies?

  • In vitro assays : MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Mechanistic studies : Fluorescence quenching of DNA gyrase or efflux pump inhibition assays (e.g., using ethidium bromide accumulation) .
  • SAR Analysis : Modifying the chloromethyl group to –CH2_2OH or –CH2_2NH2_2 enhances solubility and target affinity .

Q. What experimental designs mitigate challenges in studying photophysical properties?

  • UV-Vis/FL Spectroscopy : Solvent selection (e.g., acetonitrile for low polarity) minimizes aggregation. TD-DFT models excited-state transitions .
  • Quenching Studies : Stern-Volmer plots quantify interactions with nitroaromatics (e.g., detection limits for picric acid) .
  • Single-Crystal Analysis : Correlates emission properties with J-aggregate formation in the solid state .

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1-[3-(chloromethyl)phenyl]-1H-pyrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.